molecular formula C9H8Cl2O B1369446 1-Chloro-3-(2-chlorophenyl)propan-2-one CAS No. 128426-51-7

1-Chloro-3-(2-chlorophenyl)propan-2-one

Cat. No. B1369446
CAS RN: 128426-51-7
M. Wt: 203.06 g/mol
InChI Key: DWZLJINQXPVEBQ-UHFFFAOYSA-N
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Description

“1-Chloro-3-(2-chlorophenyl)propan-2-one” is a chemical compound with the CAS Number: 128426-51-7 . It has a molecular weight of 203.07 . The IUPAC name for this compound is 1-chloro-3-(2-chlorophenyl)acetone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8Cl2O/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6H2 . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Pyrazoles : 1-Chloro-3-(2-chlorophenyl)propan-2-one is used in the synthesis of pyrazole compounds. These compounds are synthesized by refluxing with various hydrazides like semicarbazide or isonicotinic acid hydrazide. This process involves cooling and dilution, leading to the formation of the desired pyrazoles characterized by IR and NMR spectral data (Bijwe et al., 2011).

  • Initiator for Anion Polymerization : The compound has been used in the synthesis of 3-(2′-Ethoxyethoxy)propyl lithium, derived from 1-chloro-3-(2′-ethoxyethoxy)-propane. This synthesis plays a crucial role in producing an anion polymerization initiator (Chengjie Feng, 2005).

Spectroscopic and Structural Analysis

  • Molecular Docking and Structural Observations : It serves as a subject for detailed experimental and theoretical analysis, including molecular structure, vibrational spectra, and HOMO-LUMO analysis. Such studies contribute significantly to understanding the compound's optical properties and molecular interactions (ShanaParveen et al., 2016).

  • Analysis in Non-linear Optical Materials : The compound is utilized in the study of non-linear optical materials. For instance, its derivatives have been analyzed for their vibrational wavenumbers, molecular electrostatic potential, and hyperpolarizability, contributing to the field of optical materials research (Vincent Crasta et al., 2005).

Biological Applications

  • Antimicrobial and Antifungal Activities : Derivatives of this compound have been studied for their antimicrobial and antifungal properties. This includes the investigation of their effectiveness against various strains, contributing to the search for new antimicrobial agents (Lima-Neto et al., 2012).

  • Potential in Cancer Research : The compound has been involved in molecular docking analyses aimed at developing new anticancer agents. This includes targeting specific enzymes like cytochrome P450 reductase, indicating its potential in cancer research (Javed Sheikh et al., 2010).

Safety and Hazards

The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) .

properties

IUPAC Name

1-chloro-3-(2-chlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZLJINQXPVEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582786
Record name 1-Chloro-3-(2-chlorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128426-51-7
Record name 1-Chloro-3-(2-chlorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure described above for the synthesis of 1-chloro-3-(3,4-dichlorophenyl)propan-2-one was followed, reacting 2-chlorobenzyl chloride (1.6 mL, 2.0 g, 12 mmol) with zinc dust (1.22 g, 18.6 mmol) in the presence of iodine (0.157 g, 0.620 mmol), then with chloroacetyl chloride (1.5 mL, 2.1 g, 19 mmol) in the presence of Pd(PPh3)4 (0.287 g, 0.248 mmol). Flash chromatography over silica gel (10% ethyl acetate in hexanes) gave product of sufficient purity to be used in the next step (0.556 g, 22% yield): 1H NMR (400 MHz, CDCl3) δ 4.03 (s, 2H) 4.19 (s, 2H) 7.19-7.29 (m, 3H) 7.38-7.42 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0.157 g
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.22 g
Type
catalyst
Reaction Step Five
Quantity
0.287 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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